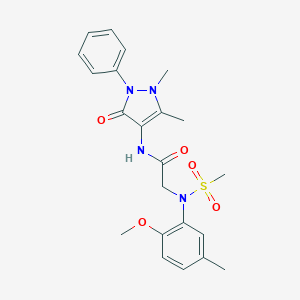![molecular formula C22H24Cl2N4O4 B422665 N~1~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N~2~-(4-methoxyphenyl)ethanediamide](/img/structure/B422665.png)
N~1~-{2-[4-(2,4-dichlorobenzoyl)-1-piperazinyl]ethyl}-N~2~-(4-methoxyphenyl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a 2,4-dichlorophenyl group and an ethanediamide moiety, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common route includes the reaction of 2,4-dichlorobenzoyl chloride with piperazine to form an intermediate, which is then reacted with N-(4-methoxyphenyl)ethanediamide under controlled conditions. The reaction conditions often involve the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent quality control measures are critical in industrial settings to produce the compound at a commercial scale .
Chemical Reactions Analysis
Types of Reactions
N-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .
Scientific Research Applications
N-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, modulating their activity and triggering downstream effects. The exact pathways and targets can vary depending on the context of its use, such as in medicinal chemistry or biochemical research .
Comparison with Similar Compounds
Similar Compounds
N-(2-{4-[(2,3-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’,N’-dimethylurea hydrochloride: Known for its use as an atypical antipsychotic drug.
Indole derivatives: These compounds share some structural similarities and are known for their diverse biological activities.
Uniqueness
N-(2-{4-[(2,4-dichlorophenyl)carbonyl]piperazin-1-yl}ethyl)-N’-(4-methoxyphenyl)ethanediamide stands out due to its specific substitution pattern and the presence of both piperazine and ethanediamide moieties. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Properties
Molecular Formula |
C22H24Cl2N4O4 |
|---|---|
Molecular Weight |
479.4g/mol |
IUPAC Name |
N-[2-[4-(2,4-dichlorobenzoyl)piperazin-1-yl]ethyl]-N'-(4-methoxyphenyl)oxamide |
InChI |
InChI=1S/C22H24Cl2N4O4/c1-32-17-5-3-16(4-6-17)26-21(30)20(29)25-8-9-27-10-12-28(13-11-27)22(31)18-7-2-15(23)14-19(18)24/h2-7,14H,8-13H2,1H3,(H,25,29)(H,26,30) |
InChI Key |
XYTIWBBBAPJEHZ-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=O)C(=O)NCCN2CCN(CC2)C(=O)C3=C(C=C(C=C3)Cl)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-N-(3,4-dimethylphenyl)benzenesulfonamide](/img/structure/B422582.png)
![5-({2-[(4-bromobenzyl)oxy]-1-naphthyl}methylene)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B422583.png)
![N-[2-(3,4-dihydroisoquinolin-2(1H)-yl)-2-oxoethyl]-N-(4-fluorophenyl)-4-methylbenzenesulfonamide](/img/structure/B422584.png)
![N-(bicyclo[2.2.1]hept-2-yl)-2-chlorobenzamide](/img/structure/B422585.png)
![N-bicyclo[2.2.1]hept-2-yl-2-[4-bromo(phenylsulfonyl)anilino]acetamide](/img/structure/B422586.png)
![N-(1,3-benzodioxol-5-yl)-2-[2-methoxy-5-methyl(methylsulfonyl)anilino]acetamide](/img/structure/B422587.png)
![N-bicyclo[2.2.1]hept-2-yl-2-(2-methylphenoxy)acetamide](/img/structure/B422589.png)
![N-[2-(1-azepanyl)-2-oxoethyl]-N-(4-isopropylphenyl)benzenesulfonamide](/img/structure/B422590.png)
![N-(5-chloro-2-methoxyphenyl)-N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-4-methylbenzenesulfonamide](/img/structure/B422593.png)

![N-[2-(4-benzylpiperazin-1-yl)-2-oxoethyl]-N-(3-chloro-4-methylphenyl)-4-methylbenzenesulfonamide](/img/structure/B422597.png)
![N-bicyclo[2.2.1]hept-2-yl-2-{4-bromo[(4-methylphenyl)sulfonyl]anilino}acetamide](/img/structure/B422602.png)
![N-[2-(3,4-dihydro-2(1H)-isoquinolinyl)-2-oxoethyl]-N-(3,4-dimethoxyphenyl)methanesulfonamide](/img/structure/B422603.png)
![4-methyl-N-(4-methylphenyl)-N-[2-oxo-2-(4-phenylpiperazin-1-yl)ethyl]benzenesulfonamide](/img/structure/B422605.png)
